Enhanced Lipophilicity (XLogP3) Over Non-Iodinated Scaffold
The introduction of the iodine atom at the 6-position significantly increases the calculated lipophilicity compared to the non-halogenated parent scaffold. The iodo derivative (target compound) possesses an XLogP3 of -0.7, which is 0.7 log units higher than the -1.4 value for its non-iodinated counterpart, 4-(aminomethyl)pyridin-2-ol [1][2]. This shift towards increased lipophilicity can directly correlate with improved passive membrane permeability and is a critical parameter for medicinal chemists optimizing blood-brain barrier penetration or cellular uptake.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.7 |
| Comparator Or Baseline | 4-(Aminomethyl)pyridin-2-ol (unsubstituted): XLogP3 = -1.4 |
| Quantified Difference | ΔXLogP3 = +0.7 (more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm and reported by PubChem [1][2]. |
Why This Matters
This 0.7 log unit difference represents a meaningful shift in lipophilicity for drug design, directly influencing a compound's ADME profile and distinguishing the iodo building block for central nervous system (CNS) drug discovery applications.
- [1] PubChem Compound Summary for CID 72216145, 4-(Aminomethyl)-6-iodopyridin-2-OL. XLogP3-AA value of -0.7. View Source
- [2] PubChem Compound Summary for CID 15079301, 4-(Aminomethyl)pyridin-2(1H)-one. XLogP3-AA value of -1.4. View Source
